molecular formula C13H17BrN2O B3833944 N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide CAS No. 58479-86-0

N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B3833944
CAS No.: 58479-86-0
M. Wt: 297.19 g/mol
InChI Key: FJODFNXUZPFUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group and a piperidine ring. The bromophenyl moiety is a common pharmacophore in medicinal chemistry, contributing to hydrophobic interactions and receptor binding, while the piperidine/piperazine rings modulate solubility and bioavailability .

Properties

IUPAC Name

N-(4-bromophenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJODFNXUZPFUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316142
Record name ST50451528
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-86-0
Record name NSC299943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50451528
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-BROMOPHENYL)-2-(1-PIPERIDINYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-N-(piperidin-1-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding N-(4-bromophenyl)-2-(piperidin-1-yl)acetic acid.

    Reduction: Formation of N-(4-bromophenyl)-2-(piperidin-1-yl)ethanol.

    Substitution: Formation of N-(4-methoxyphenyl)-2-(piperidin-1-yl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl acetamide moiety can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Findings References
N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide (Target compound) - Piperidine ring
- 4-bromophenyl group
~323.2 (calculated) None Hypothesized to interact with FPRs or enzymes based on analogs
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide - Piperazine ring with 2,6-dimethylphenyl substituent 422.75 Piperazine → increased polarity Not explicitly stated; piperazine derivatives often target GPCRs or enzymes
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide - Piperazine with 3-chlorophenyl group
- 2-methyl on bromophenyl
422.75 Chlorophenyl and methyl groups enhance hydrophobicity Potential CNS activity due to halogenated aryl-piperazine scaffolds
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide - Morpholine-sulfonyl group on phenyl ring Not provided Sulfonyl group enhances solubility Likely targets enzymes or receptors requiring polar interactions
N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxo-pyridazin-1-yl]acetamide - Pyridazinone core
- 4-methoxybenzyl substituent
Not provided Pyridazinone → planar structure Potent FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
N-(4-bromophenyl)-2-(4-hydroxy-1,2-benzothiazin-3-yl)acetamide (12i) - Benzothiazine core with hydroxy and methoxybenzoyl groups Not provided Bulky heterocycle Dual α-glucosidase/α-amylase inhibitor (non-competitive and competitive, respectively)
Key Observations:
  • Piperidine vs.
  • Substituent Effects: The 4-methoxybenzyl group in pyridazinone derivatives () enhances FPR2 specificity, while sulfonyl groups () improve solubility. Halogenation (Br, Cl) augments hydrophobic interactions critical for target binding .
  • Core Heterocycles: Pyridazinone () and benzothiazine () cores confer planar rigidity, favoring interactions with enzymatic active sites or allosteric pockets.
Receptor Modulation (FPRs)
  • Pyridazinone Derivatives: Exhibit FPR1/FPR2 agonism, with N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-6-oxo-pyridazin-1-yl]acetamide showing potent FPR2-specific activity (EC50 ~10 nM) .
Enzyme Inhibition
  • Benzothiazine Derivative (12i) : Demonstrates dual inhibition of α-glucosidase (IC50 = 0.89 µM) and α-amylase (IC50 = 1.12 µM), attributed to H-bonding with ASN241 and hydrophobic interactions with TRP58/59 .
Anticancer and Cytotoxic Activity
  • Indole Derivatives : Analog 10a (N-(4-bromophenyl)-2-(1-(4-chlorobenzoyl)-1H-indol-3-yl)acetamide) shows Bcl-2/Mcl-1 dual inhibition, inducing apoptosis in leukemia cells .

Physicochemical and Crystallographic Data

  • LogP and Solubility : Piperidine-containing compounds generally exhibit higher logP (e.g., ~3.5) compared to sulfonamide derivatives (logP ~2.0) due to reduced polarity .
  • Crystallography : Bond lengths in N-(4-bromophenyl)acetamide derivatives (e.g., C1–C2 = 1.501 Å, N1–C2 = 1.347 Å) are consistent with similar acetamides, suggesting stable packing in solid states .

Biological Activity

N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a piperidine moiety through an acetamide functional group. The molecular formula of this compound is C13H15BrN2OC_{13}H_{15}BrN_2O, with a molecular weight of approximately 285.17 g/mol . The presence of the bromine atom is believed to enhance the compound's solubility and reactivity, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various bacterial strains.
  • Compounds similar in structure have been tested, revealing that derivatives with piperidine rings often show enhanced antimicrobial efficacy compared to their non-piperidine counterparts .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro assays indicated that this compound can inhibit the growth of cancer cell lines, particularly those associated with breast cancer (e.g., MCF7 cells).
  • Studies suggest that its mechanism may involve the inhibition of key enzymes related to cell proliferation and survival, such as Na+/K(+)-ATPase and Ras oncogene activity .

The precise mechanism by which this compound exerts its effects remains partially elucidated. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may act by inhibiting enzymes involved in critical biological pathways, thus modulating cellular functions.
  • Receptor Interaction : It is hypothesized that the compound interacts with specific receptors or proteins, influencing signaling pathways associated with cell growth and survival .

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL , demonstrating their potential as effective antimicrobial agents .

Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of the compound against MCF7 breast cancer cells. The results indicated that certain derivatives exhibited cytotoxic effects, with IC50 values reflecting their potency in inhibiting cancer cell proliferation .

Data Summary

Activity Type Target Organism/Cell Line MIC/IC50 Values Notes
AntimicrobialVarious Bacterial Strains0.22 - 0.25 μg/mLEffective against both Gram-positive and Gram-negative bacteria
AnticancerMCF7 Breast Cancer CellsVariesInhibits growth; specific derivatives show significant activity

Chemical Reactions Analysis

Reactivity Profile

The compound’s functional groups enable participation in several reactions:

Amide Hydrolysis

The acetamide group undergoes acidic or basic hydrolysis to yield a carboxylic acid and piperidine:

N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide+H+/OH4-bromobenzoic acid+piperidine\text{this compound} + \text{H}^+/\text{OH}^- \rightarrow \text{4-bromobenzoic acid} + \text{piperidine}

This reaction is critical for structural modifications or bioassay optimization.

Nucleophilic Substitution

While the bromophenyl group is less reactive toward nucleophilic aromatic substitution (due to the lack of activating groups), the piperidine’s tertiary amine can act as a nucleophile in alkylation or acylation reactions.

Piperidine Ring Reactions

The piperidine moiety may undergo:

  • Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.

  • Epoxidation : Oxidation of the piperidine ring under acidic conditions to form epoxide derivatives.

Amide Bond Formation

The synthesis involves nucleophilic attack by piperidine on the electrophilic carbonyl carbon of the acyl chloride:

Piperidine+ClCO-NH-(4-Br-C6H4)Acetamide+HCl\text{Piperidine} + \text{ClCO-NH-(4-Br-C}_6\text{H}_4) \rightarrow \text{Acetamide} + \text{HCl}

This step is facilitated by coupling reagents that activate the carbonyl group.

Hydrolysis Mechanism

In acidic conditions, the amide is protonated, destabilizing the carbonyl group and enabling nucleophilic attack by water:

RCO-NR2+H+RCO-NH2+RCO-OH+NH3+\text{RCO-NR}_2 + \text{H}^+ \rightarrow \text{RCO-NH}_2^+ \rightarrow \text{RCO-OH} + \text{NH}_3^+

Functional Group Modifications

Reaction TypeOutcomeRelevance
Amide hydrolysisCarboxylic acid and piperidineDrug metabolism studies
Piperidine alkylationQuaternary ammonium saltsAntimicrobial agents
Oxidation of piperidineEpoxide derivativesCNS drug development

Synthetic Derivatives

  • Thiazole-substituted analogs : Incorporation of heterocyclic rings (e.g., thiazole) via Suzuki coupling, enhancing biological activity.

  • Pyrimidine modifications : Substitution of the bromophenyl group with pyrimidine derivatives for improved pharmacokinetics.

Key Research Findings

  • Synthesis Efficiency : Optimized coupling conditions (e.g., HATU in DMF) yield >70% purity, as confirmed by HPLC.

  • Reactivity Trends : The bromophenyl group’s electron-withdrawing nature stabilizes intermediates during nucleophilic substitutions .

  • Analytical Data :
    Table 2: Characterization Techniques

    TechniquePurpose
    NMR spectroscopyConfirm amide and piperidine structure
    Mass spectrometryVerify molecular weight (311.22 g/mol)
    TLC/HPLCMonitor reaction progress and purity

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide, and how can intermediates be optimized?

The compound is typically synthesized via coupling reactions involving 4-bromophenylamine and piperidine-containing acetamide precursors. A common approach involves:

  • Step 1 : Reacting 4-bromophenylacetic acid with piperidine derivatives in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane (DCM) at 273 K ().
  • Step 2 : Purification via recrystallization (e.g., ethanol) and characterization using NMR (¹H, ¹³C) and mass spectrometry.
  • Optimization : Yields (15–27% for analogs) can be improved by adjusting stoichiometry, solvent polarity, or temperature ().

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Essential for confirming the acetamide linkage, bromophenyl substituents, and piperidine ring protons (δ ~2.5–3.5 ppm for piperidine CH₂ groups) ().
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., expected m/z ~337.2 for C₁₃H₁₅BrN₂O).
  • HPLC : Assesses purity (>95% recommended for pharmacological studies) ().

Advanced Research Questions

Q. How does X-ray crystallography elucidate conformational stability and intermolecular interactions?

  • Method : Single-crystal X-ray diffraction (e.g., SHELX programs) reveals dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl in analogs) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) ().
  • Implications : Conformational rigidity influences receptor binding; bulky substituents may sterically hinder interactions ().

Q. How can researchers evaluate its activity as a Formyl Peptide Receptor 2 (FPR2) agonist?

  • In vitro assays :
    • Calcium mobilization : Use FPR2-transfected HL60 cells with fluorescent dyes (e.g., Fluo-4). Activity is quantified via EC₅₀ values ().
    • Chemotaxis : Measure neutrophil migration in Boyden chambers.
  • Selectivity : Compare responses in FPR1 vs. FPR2 cell lines. Mixed agonists (e.g., methoxybenzyl-substituted analogs) require dose-response profiling ().

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Case Study : Analog N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide shows FPR2 specificity, while others act as dual FPR1/FPR2 ligands.
  • Resolution :
    • Docking studies : Compare binding poses in FPR2 homology models.
    • Substituent analysis : Electron-withdrawing groups (e.g., –Br, –NO₂) enhance receptor affinity ().

Q. How can reaction yields for structurally related compounds be systematically improved?

  • Catalysis : Use Pd/C for nitro-to-amine reductions (e.g., 27% yield for compound 10 in ).
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of bromophenyl intermediates.
  • Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation ().

Methodological Notes

  • Key Tools : SHELX for crystallography (), PubChem for physicochemical data ().
  • Data Interpretation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) and validate crystallographic parameters (R factor <0.05 preferred) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.